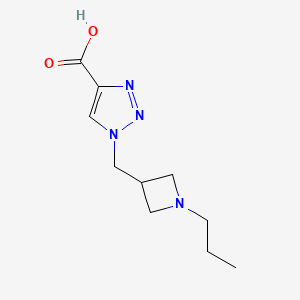
(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Schiff Bases
A study by Pandey and Srivastava (2011) reported on the synthesis of novel Schiff bases of 3-aminomethyl pyridine and their anticonvulsant activity. This research demonstrates the potential of pyridinyl methanamine derivatives in medicinal chemistry, specifically in developing new anticonvulsant agents. The compounds exhibited significant seizures protection in various models, suggesting their potential application in treating epilepsy (S. Pandey, R. Srivastava, 2011).
Iron(III) Complexes with Pyridoxal Schiff Base
Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff bases for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This study illustrates the application of pyridinyl methanamine derivatives in developing metal complexes with potential therapeutic uses, particularly in targeting cancer cells through selective uptake and induced apoptosis upon light exposure (Uttara Basu et al., 2015).
Catalytic Evaluation of Pincer Palladacycles
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their catalytic applications, highlighting another dimension of scientific research applications of related compounds. This work contributes to the field of catalysis, demonstrating how pyridinyl methanamine derivatives can be used to develop catalysts with good activity and selectivity (Gavin W. Roffe et al., 2016).
Antimicrobial Activities of Quinoline Derivatives
Thomas, Adhikari, and Shetty (2010) synthesized a new series of quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline, and evaluated their antibacterial and antifungal activities. This study underscores the potential of pyridinyl methanamine derivatives in creating compounds with significant antimicrobial properties, offering a pathway for new drug development (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Eigenschaften
IUPAC Name |
[6-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVIMAKSHKDSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481880.png)





